molecular formula C7H6Cl2FN B1448617 2,6-Dichloro-4-fluorobenzylamine CAS No. 1804886-16-5

2,6-Dichloro-4-fluorobenzylamine

Cat. No.: B1448617
CAS No.: 1804886-16-5
M. Wt: 194.03 g/mol
InChI Key: ZHQGMSCWNMUUHS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzylamine (DCFB) is an organic compound with a wide range of applications in industrial and scientific research. It is a versatile compound that is used in a variety of industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals. DCFB is also used in a variety of scientific research applications, such as the synthesis of new molecules, the study of biochemical and physiological mechanisms, and the development of new laboratory experiments.

Scientific Research Applications

Supramolecular Assemblies and Intermolecular Interactions A study on 4-fluorobenzylamine (a compound structurally related to 2,6-Dichloro-4-fluorobenzylamine) demonstrated its utility in the formation of supramolecular salts with halide ions or metal chloride, utilizing extensive intermolecular interactions ranging from strong hydrogen bonds to weak interactions. These assemblies highlight the potential application of related compounds in designing supramolecular architectures with diverse functionalities (Shi Wang et al., 2015).

Structural and Dynamical Properties The impact of ring fluorination on structural and dynamical properties of fluorobenzylamine derivatives was explored through rotational spectroscopy and quantum chemical methods. This research illuminates the influence of halogen substitution on molecular flexibility and tunneling pathways, providing insights into the design of molecules with tailored physical properties (C. Calabrese et al., 2013).

Synthetic Applications in Radiotracer Development Research on 4-[18F]fluorobenzylamine, a related compound, underscores its significance as a versatile building block for synthesizing fluorine-18 labeled compounds. Such developments are crucial for advancing positron emission tomography (PET) radiotracer technology, facilitating the study of biological processes in vivo (Jenilee D Way & F. Wuest, 2013).

Corrosion Inhibition The efficacy of chloro-fluorobenzylamine derivatives as corrosion inhibitors for mild steel in acidic media has been documented, highlighting the role of halogen atoms in enhancing protective film formation on metal surfaces. This suggests the potential of this compound in corrosion prevention applications (R. A. Hussein, 2015).

Impurity Analysis in Pharmaceutical Raw Materials Utilizing molecular rotational resonance (MRR) spectroscopy, the quantification of impurities in pharmaceutical raw materials, including halogenated benzylamines, showcases the precision of this method in ensuring drug purity and safety. This highlights the relevance of this compound in pharmaceutical manufacturing quality control (J. Neill et al., 2020).

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-fluorobenzylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile and form covalent bonds with electrophilic centers on biomolecules . It has been observed to interact with enzymes such as trypsin-1, influencing their activity and potentially altering biochemical pathways . The nature of these interactions often involves the formation of stable complexes, which can modulate the function of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors . Over time, the degradation products of this compound can accumulate and potentially affect cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and gluconeogenesis. By modulating enzyme activity, this compound can alter the flow of metabolites through these pathways, impacting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound within specific tissues can influence its overall activity and function, making it important to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity. Understanding the factors that influence its subcellular localization is essential for optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

(2,6-dichloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQGMSCWNMUUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.